molecular formula C19H12Cl3N3 B2375364 2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole CAS No. 339112-60-6

2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole

Cat. No. B2375364
CAS RN: 339112-60-6
M. Wt: 388.68
InChI Key: YNSNBSIEFCIZSC-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound that is used in the synthesis of other compounds, and has been studied for its potential in a variety of biochemical and physiological effects.

Scientific Research Applications

Chemistry and Properties

The chemistry and properties of compounds containing 2,2'-pyridine-2,6-diylbis(1H-benzimidazole), closely related to the specified compound, have been extensively reviewed. These compounds are notable for their diverse protonated and/or deprotonated forms, complex compounds, and significant properties like spectroscopic attributes, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011).

Synthesis Methods

Innovative methods for synthesizing pyrido[1,2-a]benzimidazoles, which include the structure of interest, have been explored. These methods are significant in medicinal chemistry for their solubility and DNA intercalation properties, and in materials chemistry for their fluorescence (Masters et al., 2011).

Antimicrobial Applications

Some substituted pyrimido[1,6-a]-benzimidazoles, closely related to the chemical of interest, have been synthesized and evaluated for potential antimicrobial agents (Badawey et al., 1989).

Anti-inflammatory Activity

2-(2-pyridinyl)benzimidazoles, closely related to the compound , have been synthesized and evaluated for their anti-inflammatory activity. This includes derivatives like 2-(5-ethylpyridin-2-yl)benzimidazole, which showed promising results (Tsukamoto et al., 1980).

Heterocyclic Systems

3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal has been used to construct a variety of heterocyclic systems including pyrido[1,2-a] benzimidazole, demonstrating its versatile use in creating novel heterocyclic compounds with potential biological applications (Ibrahim et al., 2022).

DNA Detection Probes

Novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, have been synthesized for potential applications as DNA-specific fluorescent probes. This research highlights the compound's relevance in molecular biology and genetic analysis (Perin et al., 2011).

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3/c20-14-7-5-12(9-15(14)21)11-25-17-4-2-1-3-16(17)24-19(25)13-6-8-18(22)23-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSNBSIEFCIZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C4=CN=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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